Silver heptafluorobutyrate

Catalog No.
S1893852
CAS No.
3794-64-7
M.F
C4HAgF7O2
M. Wt
321.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver heptafluorobutyrate

CAS Number

3794-64-7

Product Name

Silver heptafluorobutyrate

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid;silver

Molecular Formula

C4HAgF7O2

Molecular Weight

321.91 g/mol

InChI

InChI=1S/C4HF7O2.Ag/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);

InChI Key

QARYCMDLEXWYCP-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ag+]

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag]

Catalysis

SHF demonstrates excellent catalytic properties for organic synthesis reactions. Its ability to activate specific bonds and facilitate selective transformations makes it a valuable tool for researchers. While the specific mechanisms are still under investigation, studies suggest SHF's effectiveness might be due to its Lewis acidic nature and the stability of the silver-fluorine bond [].

Electronics Research

Analytical Chemistry

SHF's unique chemical structure makes it useful in specific analytical techniques. Some research explores its application in ion-pair chromatography for separating complex mixtures []. Here, SHF's ability to interact with certain molecules allows for their efficient separation and identification.

Silver heptafluorobutyrate is a chemical compound with the formula C₄AgF₇O₂. It consists of a silver cation (Ag⁺) coordinated with a heptafluorobutyrate anion. This compound appears as a white to off-white powder and has a melting point of approximately 292-294 °C. Its molecular weight is 320.9 g/mol . Silver heptafluorobutyrate is notable for its unique properties, which arise from the presence of both the silver ion and the highly electronegative fluorine atoms.

, particularly as a catalyst in organic synthesis. It is known to facilitate the activation of carbon-hydrogen bonds, enabling the formation of carbon-carbon bonds and other functional groups . The compound can also engage in coordination chemistry where the silver ion interacts with various ligands, influencing reaction pathways and product distributions.

Silver heptafluorobutyrate can be synthesized through various methods, including:

  • Direct Reaction: Reacting silver nitrate with heptafluorobutyric acid in an aqueous solution can yield silver heptafluorobutyrate.
  • Solvent-Free Methods: Some studies suggest that solvent-free conditions can enhance yield and purity, utilizing solid-state reactions between silver salts and heptafluorobutyric acid.

These methods allow for the efficient production of this compound while minimizing by-products .

Silver heptafluorobutyrate has several applications:

  • Catalysis: It serves as a catalyst in organic reactions, particularly those involving fluorinated compounds.
  • Material Science: Its unique properties make it suitable for use in advanced materials and coatings.
  • Pharmaceuticals: Due to its potential antimicrobial properties, it may find applications in drug formulations and medical devices .

Interaction studies involving silver heptafluorobutyrate primarily focus on its coordination chemistry and reactivity with various organic substrates. The compound's ability to activate C-H bonds makes it valuable in synthetic organic chemistry. Research indicates that the silver cation's interactions with oxygen atoms in carboxylic acids can significantly influence reaction outcomes .

Several compounds share similarities with silver heptafluorobutyrate, particularly in terms of structure or application. Here are some notable examples:

Compound NameFormulaKey Features
Silver acetateC₂H₃AgO₂Commonly used in organic synthesis; less fluorinated.
Silver benzoateC₇H₅AgO₂Exhibits antimicrobial properties; aromatic structure.
2,2,3,3,4,4,4-HeptafluorobutanoateC₄F₇O₂A fluorinated carboxylic acid; lacks silver cation.

Uniqueness of Silver Heptafluorobutyrate

Silver heptafluorobutyrate stands out due to its combination of a highly electronegative fluorinated group and a metal cation. This unique combination allows it to serve as an effective catalyst in reactions that other similar compounds cannot facilitate as efficiently. Its distinct properties make it particularly useful in specialized applications within material science and organic synthesis .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

320.89157 g/mol

Monoisotopic Mass

320.89157 g/mol

Heavy Atom Count

14

Related CAS

375-22-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3794-64-7

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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